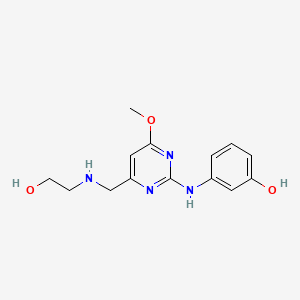
Vista-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vista-IN-3, also known as Compound A4, is a potent small molecule inhibitor of the V-domain immunoglobulin suppressor of T cell activation (VISTA). VISTA is a novel negative checkpoint receptor primarily involved in maintaining immune tolerance. This compound exhibits a dissociation constant (K_D) of 0.49 micromolar and effectively induces the release of interferon-gamma cytokines . This compound has shown significant potential in enhancing anti-cancer activity, especially when combined with programmed death-ligand 1 (PD-L1) antibodies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vista-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various organic solvents and reagents under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows standard protocols for the synthesis of small molecule inhibitors. This includes large-scale chemical synthesis, purification through chromatography, and crystallization to obtain the final product with high purity. The production process is designed to ensure consistency and scalability while maintaining the compound’s bioactivity .
Chemical Reactions Analysis
Types of Reactions: Vista-IN-3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Vista-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the VISTA pathway and its role in immune regulation.
Biology: Investigated for its effects on T cell activation and cytokine release.
Medicine: Explored as a potential therapeutic agent in cancer immunotherapy, particularly in combination with PD-L1 antibodies.
Industry: Utilized in the development of new immunotherapeutic drugs and as a reference compound in drug screening assays .
Mechanism of Action
Vista-IN-3 exerts its effects by inhibiting the VISTA pathway. VISTA is an immune checkpoint receptor expressed on tumor-infiltrating T lymphocytes and myeloid cells. By binding to VISTA, this compound blocks its interaction with ligands such as V-Set and Immunoglobulin domain containing 3 (VSIG3), leading to the suppression of T cell activation and proliferation. This inhibition results in the release of proinflammatory cytokines like interferon-gamma, enhancing the anti-tumor immune response .
Comparison with Similar Compounds
CA-170: A small molecule inhibitor targeting both VISTA and programmed cell death 1 ligand 1 (PD-L1).
VSIG-8 Inhibitor L557-0155: Prevents the binding of VSIG-8 to VISTA, promoting cytokine production and cell proliferation.
Uniqueness of Vista-IN-3: this compound is unique due to its high potency and specificity for VISTA. Its ability to synergistically enhance anti-cancer activity when combined with PD-L1 antibodies sets it apart from other similar compounds. Additionally, its well-characterized mechanism of action and extensive research applications make it a valuable tool in the field of immunotherapy .
Properties
Molecular Formula |
C14H18N4O3 |
|---|---|
Molecular Weight |
290.32 g/mol |
IUPAC Name |
3-[[4-[(2-hydroxyethylamino)methyl]-6-methoxypyrimidin-2-yl]amino]phenol |
InChI |
InChI=1S/C14H18N4O3/c1-21-13-8-11(9-15-5-6-19)17-14(18-13)16-10-3-2-4-12(20)7-10/h2-4,7-8,15,19-20H,5-6,9H2,1H3,(H,16,17,18) |
InChI Key |
KCTPHIOYWMANBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=C1)CNCCO)NC2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















